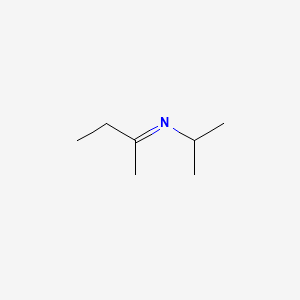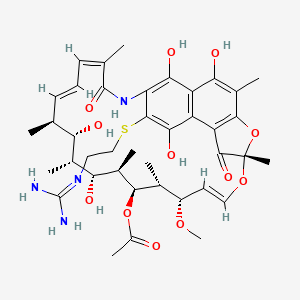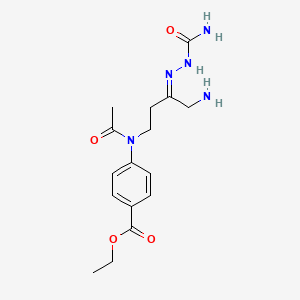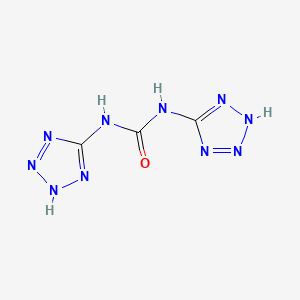
Urea, N,N'-bis(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1H-tetrazol-5-yl)urea: is a nitrogen-rich compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound consists of two tetrazole rings attached to a urea backbone, which contributes to its high nitrogen content and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1H-tetrazol-5-yl)urea typically involves the reaction of urea with 5-aminotetrazole under specific conditions. One common method includes the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the tetrazole rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Bis(1H-tetrazol-5-yl)urea may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(1H-tetrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The tetrazole rings in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitrogen oxides, carbon dioxide.
Reduction: Amines, urea derivatives.
Substitution: Alkylated or acylated tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Bis(1H-tetrazol-5-yl)urea is used as a precursor in the synthesis of other nitrogen-rich compounds. Its high nitrogen content makes it valuable in the development of energetic materials, such as explosives and propellants.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases that require nitrogen-rich compounds.
Industry: In the industrial sector, N,N’-Bis(1H-tetrazol-5-yl)urea is used in the production of high-energy materials. Its stability and high nitrogen content make it suitable for applications in pyrotechnics and other energetic materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1H-tetrazol-5-yl)urea involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity, allowing it to participate in a range of chemical reactions.
Comparaison Avec Des Composés Similaires
N,N’-Bis(1H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea backbone.
1,3-Bis(1H-tetrazol-5-yl)triazene: Contains a triazene group instead of a urea backbone.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A triazine-based compound with multiple tetrazole rings.
Uniqueness: N,N’-Bis(1H-tetrazol-5-yl)urea stands out due to its urea backbone, which imparts unique chemical properties and reactivity. Its high nitrogen content and stability make it a valuable compound in various applications, particularly in the field of energetic materials.
Propriétés
Numéro CAS |
82473-60-7 |
|---|---|
Formule moléculaire |
C3H4N10O |
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
1,3-bis(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |
Clé InChI |
YWFFSAPMRZALFV-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNN=N1)NC(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



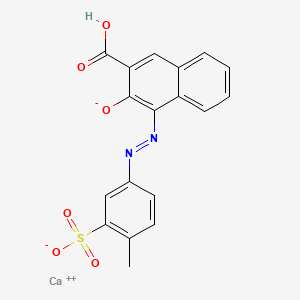

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
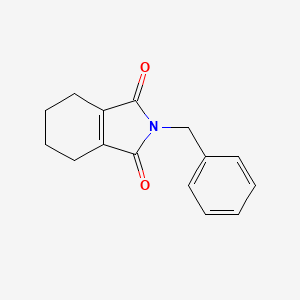
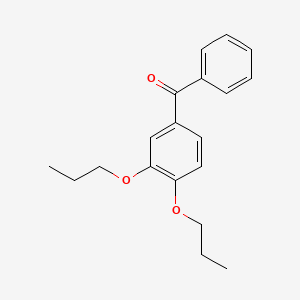
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
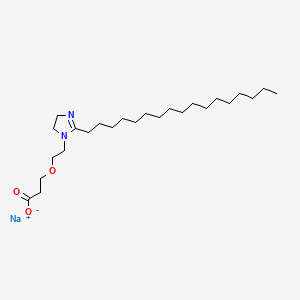

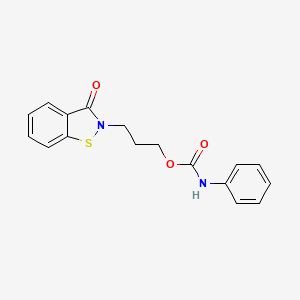
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
